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  • Product: (2R)-2-Amino-2-cyclobutylethan-1-ol
  • CAS: 1259608-21-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: (2R)-2-Amino-2-cyclobutylethan-1-ol in Advanced Drug Discovery

Executive Summary & Pharmacological Rationale (2R)-2-Amino-2-cyclobutylethan-1-ol is a highly specialized, chiral β-amino alcohol utilized as a premium building block in modern medicinal chemistry. The strategic incorpor...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Rationale

(2R)-2-Amino-2-cyclobutylethan-1-ol is a highly specialized, chiral β-amino alcohol utilized as a premium building block in modern medicinal chemistry. The strategic incorporation of a cyclobutyl ring into a pharmacophore provides a unique balance of conformational rigidity and lipophilicity. Unlike flexible linear alkyl chains, the cyclobutyl motif restricts the rotational degrees of freedom, which often enhances metabolic stability and target binding affinity by minimizing the entropic penalty upon receptor binding.

Furthermore, the β-amino alcohol structural motif serves as a versatile synthetic handle, enabling the rapid generation of complex amides, oxazolidinones, and morpholine derivatives critical for targeting kinases and G-protein-coupled receptors (GPCRs).

Core Chemical Identifiers & Physicochemical Data

Accurate identification is critical for reproducibility across global research sites. The compound is frequently supplied as a hydrochloride (HCl) salt to prevent oxidative degradation, limit hygroscopicity, and improve handling during scale-up.

Table 1: Core Chemical Identifiers
IdentifierValue
Chemical Name (2R)-2-Amino-2-cyclobutylethan-1-ol
CAS Registry Number 1259608-21-3 (Base / HCl salt)[1][2] 2241594-52-3 (HCl salt alternative)
Molecular Formula C₆H₁₃NO (Free Base) / C₆H₁₄ClNO (HCl Salt)[2]
Molecular Weight 115.17 g/mol (Base) / 151.63 g/mol (HCl Salt)[1]
SMILES (Isomeric) NCO
InChIKey PUBFSGQLWVPDER-LURJTMIESA-N (Stereospecific)[1] PUBFSGQLWVPDER-UHFFFAOYSA-N (Non-stereo)
Table 2: Physicochemical Properties
PropertyValue
Physical State Solid (Powder/Crystals as HCl salt) / Viscous Oil (Free base)
Solubility Highly soluble in Water, Methanol, and DMSO
Storage Conditions 2-8°C, inert atmosphere (Argon/Nitrogen), tightly closed
Stereochemistry (R)-configuration at the α-carbon (C2)

Experimental Workflows & Validated Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, emphasizing the mechanistic causality behind each experimental choice.

Protocol 1: Asymmetric Reduction of (R)-Cyclobutylglycine

Objective: Convert (R)-cyclobutylglycine to (2R)-2-amino-2-cyclobutylethan-1-ol without racemization.

Causality & Mechanism: Sodium borohydride (NaBH₄) alone is insufficiently electrophilic to reduce carboxylic acids. However, the controlled addition of iodine (I₂) oxidizes NaBH₄ to generate borane (B₂H₆) in situ (). Borane acts as a highly reactive, electrophilic reducing agent that coordinates directly with the carboxylate oxygen. This concerted mechanism prevents the formation of an enolizable intermediate, thereby strictly preserving the delicate (R)-stereocenter at the α-carbon.

Step-by-Step Methodology:

  • Preparation: Suspend (R)-cyclobutylglycine (1.0 equiv) and NaBH₄ (2.5 equiv) in anhydrous tetrahydrofuran (THF) under a strict argon atmosphere.

  • Activation: Cool the suspension to 0 °C. Dissolve I₂ (1.0 equiv) in anhydrous THF and add dropwise over 30 minutes. Self-Validation Check: Vigorous evolution of hydrogen gas indicates the active formation of the borane complex.

  • Reduction: Once gas evolution ceases, heat the reaction mixture to reflux (65 °C) for 14 hours to ensure complete conversion.

  • Quenching: Cool the vessel to 0 °C and cautiously add methanol until effervescence stops, effectively destroying excess borane.

  • Workup: Evaporate the solvent, dissolve the residue in 20% aqueous KOH, and stir for 4 hours to break down the boron-ester complexes. Extract the free base into dichloromethane (DCM).

  • Salt Formation: Treat the organic layer with ethereal HCl to precipitate (2R)-2-amino-2-cyclobutylethan-1-ol hydrochloride as a stable white crystalline powder.

Protocol 2: Amide Coupling for Pharmacophore Integration

Objective: Integrate the amino alcohol into a target scaffold via amide bond formation.

Causality & Mechanism: Coupling sterically hindered, α-branched amines (like the cyclobutyl derivative) requires highly efficient coupling reagents. HATU (or T3P[3]) is preferred over standard EDC/HOBt because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to deprotonate the HCl salt of the amine without competing for the electrophilic active ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-dimethylformamide (DMF). Stir for 10 minutes at room temperature to form the HOAt active ester.

  • Neutralization: In a separate vial, suspend (2R)-2-amino-2-cyclobutylethan-1-ol hydrochloride (1.1 equiv)[2] in DMF and add DIPEA (3.0 equiv).

  • Coupling: Transfer the neutralized amine solution to the activated acid. Stir at room temperature for 4–6 hours.

  • Purification: Quench with saturated aqueous NaHCO₃, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via reverse-phase HPLC (RP-HPLC) to isolate the final amide[3].

Visualizing the Workflows

SynthWorkflow A (R)-Cyclobutylglycine B In situ Borane Generation (NaBH4 + I2, THF) A->B C (2R)-2-Amino-2-cyclobutylethan-1-ol B->C D Amide Coupling (Target R-COOH, HATU, DIPEA) C->D E Target Pharmacophore (N-Alkyl/Aryl Amide) D->E

Figure 1: Synthetic workflow from (R)-cyclobutylglycine to a target pharmacophore.

MOA Ligand Drug Candidate Cyclobutyl Motif Binding {Binding Pocket|Enhanced Lipophilic Interaction} Ligand->Binding Binds via VdW forces Receptor Target Protein Kinase / GPCR Effect Downstream Signaling Modulated Cellular Response Receptor->Effect Signal Transduction Binding->Receptor Induces Conformational Change

Figure 2: Mechanistic pathway of cyclobutyl-containing ligands in target protein modulation.

References

  • ChemSrc. "(2R)-2-Amino-2-cyclobutylethan-1-ol HCl (CAS 1259608-21-3) Properties." URL:[Link]

  • WIPO / Google Patents. "WO2017202816A1 - 3-oxo-2,6-diphenyl-2,3-dihydropyridazine-4-carboxamides.
  • McKennon, M. J., et al. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry 58.13 (1993): 3568-3571. URL:[Link]

Sources

Exploratory

Introduction: The Strategic Importance of 1,2-Amino Alcohols

Synthesis Pathways for Chiral Amino Alcohols: A Comprehensive Guide to Asymmetric Methodologies and Protocols Chiral 1,2-amino alcohols are privileged pharmacophores and ubiquitous structural motifs in both drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis Pathways for Chiral Amino Alcohols: A Comprehensive Guide to Asymmetric Methodologies and Protocols

Chiral 1,2-amino alcohols are privileged pharmacophores and ubiquitous structural motifs in both drug development (e.g., the decongestant (R)-phenylephrine and the antitubercular agent ethambutol) and asymmetric catalysis (e.g., Evans oxazolidinones and bisoxazoline ligands)[1][2]. For drug development professionals and synthetic chemists, achieving absolute stereocontrol—high enantiomeric excess (ee) and diastereomeric ratio (dr)—is non-negotiable. This technical guide critically evaluates three field-proven, highly scalable methodologies for the asymmetric synthesis of 1,2-amino alcohols, detailing the mechanistic causality and self-validating experimental protocols required for successful execution.

Mechanistic Pathways & Experimental Causality

Pathway A: Asymmetric Hydrogenation of α-Amino Ketones

Historically, the direct catalytic reduction of α-amino ketones was plagued by catalyst poisoning, as the basic nitrogen atom coordinates strongly to transition metals. The breakthrough solution involves the deployment of chiral spiro iridium (Ir) catalysts, such as Ir-(R)-SpiroPAP[2].

  • The Causality of Stereocontrol: The rigid spirocyclic backbone of the Ir-catalyst prevents conformational rotation, creating a deep, highly defined chiral pocket[3]. This steric environment forces the α-amino ketone to adopt a single reactive conformation during hydride transfer. Furthermore, running the reaction in the presence of a mild base (KOH) ensures the amino group remains unprotonated, facilitating optimal substrate-catalyst coordination without irreversible poisoning. This yields exceptional enantioselectivity (up to 99.9% ee) and extremely high turnover numbers (TON up to 100,000)[2][3].

Pathway B: Regioselective Azidolysis of Chiral Epoxides

The ring-opening of enantiopure oxiranes (epoxides) with sodium azide, followed by a Staudinger reduction, provides a highly reliable, stereoretentive entry to 1,2-amino alcohols[4].

  • The Causality of Regioselectivity: Conducting the azidolysis in hot water (60 °C) is mechanically critical. Water acts as a weak Lewis acid, activating the epoxide oxygen via hydrogen bonding without causing undesired hydrolysis or racemization[5]. The azide nucleophile attacks the less sterically hindered carbon via a strict S_N2 mechanism, ensuring complete regioselectivity and stereoretention at the adjacent chiral center[5]. The subsequent reduction using triphenylphosphine (PPh₃) in aqueous THF cleanly extrudes nitrogen gas, converting the azide to a primary amine without disturbing the established stereocenters[4].

Pathway C: Nucleophilic Addition to Chiral Sulfinimines

Synthesizing highly substituted, sterically demanding 1,2-amino alcohols requires precise C–C bond formation. The addition of organolithium reagents to tert-butylsulfinimines is the premier strategy for this[6].

  • The Causality of Diastereoselection: The reaction proceeds via a modified Davis transition state model[6][7]. The bulky tert-butyl group on the chiral auxiliary sterically shields one face of the imine. When an organolithium reagent approaches, the steric bulk directs the nucleophile to the less hindered re- or si-face. The diastereoselectivity is highly dependent on the steric properties of both the nucleophile and the electrophile[7]. The sulfinyl group is subsequently cleaved under mild acidic conditions to reveal the free amine without epimerization.

Quantitative Data Summary

The following table summarizes the operational metrics of the three core methodologies, allowing researchers to select the optimal pathway based on substrate scope and scalability requirements.

MethodologySubstrate ScopeTypical YieldEnantiomeric Excess (ee)Scalability / TONKey Reagents & Catalysts
Asymmetric Hydrogenation α-Amino ketones (aryl/alkyl)92–99%Up to 99.9%High (TON up to 100,000)Ir-(R)-SpiroPAP, H₂, KOH
Regioselective Azidolysis Chiral oxiranes (epoxides)85–95%>99% (Stereoretentive)Moderate (Gram-scale)NaN₃, H₂O, PPh₃
Sulfinimine Addition tert-Butylsulfinimines70–90%>95% dr / >99% eeModerate to HighOrganolithium (R-Li), HCl

Process Workflows and Pathway Visualization

G Sub1 α-Amino Ketone Path1 Asymmetric Hydrogenation (Ir-Spiro Catalyst) Sub1->Path1 Sub2 Chiral Epoxide Path2 Regioselective Azidolysis (NaN3, Hot Water) Sub2->Path2 Sub3 tert-Butylsulfinimine Path3 Nucleophilic Addition (Organolithium) Sub3->Path3 Target Chiral 1,2-Amino Alcohol (Target Scaffold) Path1->Target H2 (10-40 atm) >99% ee Int2 1,2-Azido Alcohol Path2->Int2 Int3 Sulfinamide Intermediate Path3->Int3 Int2->Target Staudinger Reduction (PPh3 / H2O) Int3->Target Acidic Cleavage (HCl / MeOH)

Fig 1: Divergent synthetic workflows for asymmetric construction of chiral 1,2-amino alcohols.

Experimental Protocols (Self-Validating Systems)

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of α-Amino Ketones

Adapted from [2]

  • Reaction Setup: In a nitrogen-filled glovebox, charge a stainless-steel autoclave with the α-amino ketone substrate (1.0 mmol), Ir-(R)-SpiroPAP catalyst (0.001 mol%), KOH (1.2 equiv), and anhydrous ethanol (5.0 mL).

  • Hydrogenation: Seal the autoclave, purge with H₂ gas three times, and pressurize to 10–40 atm. Stir the mixture at 30 °C for 12 hours.

  • Workup & Self-Validation: Carefully vent the H₂ gas. Validation Check: Analyze a crude aliquot via ¹H NMR to ensure complete disappearance of the ketone carbonyl resonance (~δ 195 ppm). If conversion is incomplete, catalyst poisoning via oxygen ingress has likely occurred.

  • Purification: Concentrate the mixture under reduced pressure and purify via silica gel chromatography to yield the chiral 1,2-amino alcohol. Determine ee via chiral HPLC.

Protocol B: Regio- and Stereoselective Azidolysis of Epoxides

Adapted from[5]

  • Ring-Opening: To a stirred suspension of enantiopure epoxide (2.0 mmol) in distilled water (10 mL), add sodium azide (NaN₃, 4.0 mmol). Heat the mixture to 60 °C for 3.5 hours.

  • Extraction: Cool to room temperature, dilute with 20 mL H₂O, and extract with ethyl acetate (2 × 15 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Validation Check: TLC (Hexanes/EtOAc 3:1) must show a single new spot with a lower Rf than the epoxide, confirming regioselective opening rather than diol formation.

  • Staudinger Reduction: Dissolve the crude 1,2-azido alcohol in THF (10 mL) and add PPh₃ (2.2 mmol) and H₂O (1.0 mL). Stir at room temperature overnight. The evolution of N₂ gas serves as a visual validation of the reduction.

  • Isolation: Concentrate and purify via preparative TLC to isolate the enantiopure 1,2-amino alcohol.

Protocol C: Organolithium Addition to tert-Butylsulfinimines

Adapted from [7]

  • Nucleophilic Addition: Dissolve the chiral tert-butylsulfinimine (1.0 equiv) in anhydrous THF and cool to -78 °C under argon. Dropwise, add the organolithium reagent (1.5 equiv). Stir for 2 hours at -78 °C.

  • Quench & Validation: Quench the reaction strictly at -78 °C with saturated aqueous NH₄Cl before warming to room temperature. Validation Check: Immediate quenching at cryogenic temperatures prevents the reverse reaction or epimerization of the newly formed stereocenter. Extract with dichloromethane, dry, and concentrate.

  • Auxiliary Cleavage: Dissolve the crude sulfinamide in methanol and treat with 4M HCl in dioxane (2.0 equiv) for 1 hour at room temperature.

  • Neutralization: Basify with saturated NaHCO₃, extract with ethyl acetate, and purify to yield the highly substituted 1,2-amino alcohol.

References

  • Wang, H.-Y., Huang, K., De Jesús, M., Espinosa, S., Piñero-Santiago, L. E., Barnes, C. L., & Ortiz-Marciales, M. (2016). "Synthesis of enantiopure 1,2-azido and 1,2-amino alcohols via regio- and stereoselective ring-opening of enantiopure epoxides by sodium azide in hot water." Tetrahedron: Asymmetry, 27(2-3), 91-100. URL:[Link]

  • Shrestha, B., Rose, B. T., Olen, C. L., Roth, A., Kwong, A. C., Wang, Y., & Denmark, S. E. (2021). "A Unified Strategy for the Asymmetric Synthesis of Highly Substituted 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands." The Journal of Organic Chemistry, 86(4), 3490-3534. URL:[Link]

Sources

Foundational

The Chiral Amino Alcohol Paradigm: From Asymmetric Catalysis to Advanced Drug Discovery

Executive Summary The quest for enantiomerically pure compounds remains a cornerstone of modern pharmaceutical development and synthetic organic chemistry. At the heart of this endeavor are chiral amino alcohols (CAAs) —...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quest for enantiomerically pure compounds remains a cornerstone of modern pharmaceutical development and synthetic organic chemistry. At the heart of this endeavor are chiral amino alcohols (CAAs) —bifunctional molecules that serve as versatile chiral auxiliaries, potent catalysts, and foundational building blocks for active pharmaceutical ingredients (APIs). This technical whitepaper explores the mechanistic significance of CAAs in asymmetric synthesis, their expanding role in Fragment-Based Ligand Discovery (FBLD), and validated methodologies for their application in the laboratory.

Introduction & Historical Context

Historically, the discovery of naturally occurring chiral amino alcohols like ephedrine and sphingosine provided early chemists with a "chiral pool" to induce stereoselectivity[1]. However, the true inflection point in synthetic chemistry occurred when these natural scaffolds were engineered into highly predictable synthetic tools.

Today, CAAs are indispensable. The FDA's stringent guidelines on the stereoisomeric purity of drugs have driven the demand for robust asymmetric methodologies[2]. CAAs answer this demand by functioning as ligands in transition-metal catalysis (e.g., Noyori asymmetric transfer hydrogenation), as precursors to Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, and as rigid structural directors in Evans-type oxazolidinones[1][3].

Mechanistic Significance in Asymmetric Synthesis

The utility of CAAs stems from their bifunctionality: the amine and hydroxyl groups can simultaneously coordinate to metal centers or form rigid hydrogen-bonded networks.

The Evans Auxiliary Paradigm

Derived from chiral amino alcohols like valinol or norephedrine, Evans oxazolidinones are the gold standard for diastereoselective alkylation, aldol additions, and acylations[1]. The mechanism of stereoinduction relies on the formation of a rigid, chelated Z-enolate. When treated with a Lewis acid or a specific metal cation (like Li⁺), the auxiliary forms a bidentate chelate that effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the less sterically hindered trajectory[1].

G Start Chiral Amino Alcohol (e.g., Valinol) Aux Evans Oxazolidinone Chiral Auxiliary Start->Aux Phosgene Acyl N-Acylation (Substrate Attachment) Aux->Acyl n-BuLi, RCOCl Enolate Z-Enolate Formation (LiCl, LDA, -78°C) Acyl->Enolate Deprotonation Transition Chelated Transition State (Steric Blocking) Enolate->Transition Li+ Chelation Alkylation Diastereoselective Alkylation Transition->Alkylation Electrophile (E+) Cleavage Auxiliary Cleavage (LiOH / H2O2) Alkylation->Cleavage Hydrolysis Product Enantiopure Product + Recovered Auxiliary Cleavage->Product Separation

Logical workflow of asymmetric alkylation using an Evans oxazolidinone chiral auxiliary.

Pharmaceutical Applications & Drug Discovery

Beyond catalysis, CAAs are integral to the structural backbone of numerous therapeutics. It is estimated that a vast majority of unique small-molecule drugs contain nitrogen heterocycles or amine components, many of which are chiral[4].

Fragment-Based Ligand Discovery (FBLD)

Modern drug discovery relies heavily on FBLD to identify low-molecular-weight hits. Historically, commercial fragment libraries were dominated by flat, sp²-hybridized aromatic rings, which often suffered from poor aqueous solubility[5][6]. Chiral amino alcohols have recently been utilized to synthesize sp³-rich chiral fragments (e.g., morpholinones, lactams, and sultams). These CAA-derived fragments offer superior 3D spatial complexity and excellent water solubility, making them ideal candidates for biophysical screening (NMR, SPR, X-ray)[5].

Targeted Therapeutics: LTA4H Inhibitors

In anti-inflammatory drug development, chiral amino alcohols have demonstrated profound target selectivity. For instance, the discovery of amino alcohol derivatives as Leukotriene A4 Hydrolase (LTA4H) inhibitors revealed that specific enantiomers (e.g., the (S)-enantiomer) exhibit sustained in vivo efficacy and favorable pharmacokinetic profiles, completely avoiding undesirable off-target phosphorylation by sphingosine kinases.

Quantitative Performance Summary

Table 1: Quantitative Performance of Chiral Amino Alcohol Derivatives in Synthesis & Drug Discovery

Application / ScaffoldMolecular Weight / YieldStereoselectivityKey Reagents / TargetsSource
Asymmetric Alkylation High Yield (>85%)>99% deLiCl, LDA, THF1[1]
LTA4H Inhibitor (S)-2 ~300 Da>95% LTB4 inhibitionLTA4H / Sphingosine Kinase
FBLD Chiral Fragments 100–255 DaN/A (High Purity)T3P, Dioxane, HCl5[5]
Transfer Hydrogenation 97–99% Yield97–99% eeFormic acid, TEA, Rh-cat4[3]

Validated Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent selection and in-process controls.

Protocol 1: Asymmetric Alkylation via Chiral Amino Alcohol Auxiliaries

Adapted from established benchmarking protocols for N-propionyl pseudoephedrine/Evans auxiliaries1[1].

  • Enolate Formation & Deaggregation :

    • Step: Suspend anhydrous lithium chloride (6.0–7.0 equiv.) in anhydrous THF containing diisopropylamine (2.25 equiv.). Cool to -78 °C. Add n-Butyllithium (2.1 equiv.), warm briefly to 0 °C, then re-cool to -78 °C. Add the N-propionyl auxiliary (1.0 equiv.).

    • Causality: Lithium enolates naturally form unreactive hexameric aggregates in solution. The massive excess of anhydrous LiCl is critical; it breaks these aggregates down into highly reactive monomers/dimers and provides the Li⁺ ions necessary to form the rigid bidentate transition state that dictates stereocontrol[1].

  • Electrophilic Addition :

    • Step: Add the alkyl halide (1.5 equiv.) dropwise. Stir at -78 °C for 2 hours, then allow to warm to 0 °C.

  • Self-Validation & In-Process Control :

    • Step: Quench a 0.1 mL aliquot with saturated NH₄Cl. Extract with EtOAc and analyze via Chiral HPLC.

    • Requirement: Proceed to cleavage only if the diastereomeric excess (de) is >98%.

  • Non-Destructive Cleavage :

    • Step: Treat the purified alkylated product with LiOH and H₂O₂ at 0 °C.

    • Causality: The addition of H₂O₂ forms the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the imide carbonyl much faster than hydroxide, preventing the racemization of the newly formed fragile stereocenter.

Protocol 2: Synthesis of sp³-Rich Chiral Fragments for FBLD

Methodology for generating highly soluble, 3D-complex fragments5[5].

  • N-Boc Protection : Protect the primary amine of the commercial chiral amino alcohol using Boc₂O in DCM to prevent unwanted polyalkylation.

  • Conjugate Addition :

    • Step: React the protected amino alcohol with t-butyl acrylate and Cs₂CO₃ in t-butanol at 50 °C.

    • Causality: Cs₂CO₃ in a bulky solvent (t-BuOH) provides mild basicity, promoting the O-alkylation (Michael addition) without inducing β-elimination or racemization of the adjacent chiral center.

  • Global Deprotection : Treat the intermediate with 4M HCl in dioxane to simultaneously remove the Boc and t-butyl ester groups, yielding the amine hydrochloride salt (97–100% yield).

  • Intramolecular Amidation (Ring Closure) :

    • Step: Dissolve the salt in dioxane, add triethylamine, and treat with Propylphosphonic anhydride (T3P). Stir at room temperature for 24 h.

    • Causality: T3P is explicitly chosen over traditional coupling agents (like EDC or DCC) because it drives amidation with near-zero epimerization. Furthermore, its byproducts are entirely water-soluble, allowing the highly polar chiral fragment to be isolated via simple aqueous workup without the need for yield-depleting silica gel chromatography[5].

FBLD Pool Commercial Chiral Amino Alcohols Protect N-Boc Protection Pool->Protect Protection Conjugate Conjugate Addition (t-Butyl Acrylate) Protect->Conjugate C-N Bond Formation Deprotect Global Deprotection (HCl in Dioxane) Conjugate->Deprotect Acid Cleavage Amidation Intramolecular Amidation (T3P, RT) Deprotect->Amidation Ring Closure Library Sp3-Rich Chiral Fragments (MW: 100-255 Da) Amidation->Library Scaffold Generation

Synthetic workflow for generating sp3-rich chiral fragments from amino alcohols for FBLD.

Future Perspectives: Green Chemistry & Biocatalysis

The synthesis of chiral amino alcohols is rapidly evolving toward sustainable methodologies. Recent breakthroughs have demonstrated that CO₂ can act as a "philosopher's stone" in organic synthesis. By capturing CO₂ to form cyclic carbonates, chemists can utilize post-synthetic conversion with palladium catalysts to yield highly valuable vicinal amino-alcohols[7]. This not only provides a green entry point to precursors for antivirals and antimalarials but also effectively closes the carbon loop in pharmaceutical manufacturing 7[7].

References

  • Journal of Medicinal Chemistry (ACS) - Discovery of Amino Alcohols as Highly Potent, Selective, and Orally Efficacious Inhibitors of Leukotriene A4 Hydrolase.[Link]

  • National Institutes of Health (PMC) - Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.[Link]

  • Lab Manager - CO2, the Philosopher's Stone to Obtain Valuable Pharmaceuticals.[Link]

  • ACS Catalysis - Photochemical Asymmetric Palladium-Catalyzed Allylation Reaction: Expeditious Entry to Chiral 1,2-Amino Alcohols and 1,2-Diamines.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative LC-MS/MS Analysis of (2R)-2-Amino-2-cyclobutylethan-1-ol

Introduction & Analytical Rationale (2R)-2-Amino-2-cyclobutylethan-1-ol is a chiral, aliphatic amino alcohol increasingly utilized as a versatile building block in and as a traceless cleavable linker in bioconjugation[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

(2R)-2-Amino-2-cyclobutylethan-1-ol is a chiral, aliphatic amino alcohol increasingly utilized as a versatile building block in and as a traceless cleavable linker in bioconjugation[1]. Due to its low molecular weight (115.10 Da), high polarity, and complete lack of a UV-absorbing chromophore, traditional HPLC-UV methods are inadequate for trace-level bioanalysis or pharmacokinetic profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is the []. The primary amine group acts as a potent proton acceptor, making positive electrospray ionization (ESI+) highly efficient. This guide details a self-validating, highly sensitive LC-MS/MS protocol designed to isolate and quantify (2R)-2-Amino-2-cyclobutylethan-1-ol from complex biological matrices.

Analyte Properties & MS Fundamentals

To design a robust MS method, the physicochemical properties of the analyte must dictate the ionization and fragmentation strategy.

Table 1: Physicochemical & Mass Spectrometric Properties

ParameterValue / Description
IUPAC Name (2R)-2-Amino-2-cyclobutylethan-1-ol
Chemical Formula C6H13NO
Monoisotopic Mass 115.0997 Da
Precursor Ion ([M+H]+) 116.1075 m/z
LogP (Estimated) ~0.2 (Highly polar)
Ionization Mode ESI Positive (ESI+)

Causality of Ionization: The aliphatic amine is readily protonated in acidic mobile phases (e.g., 0.1% formic acid). The drives the subsequent collision-induced dissociation (CID) pathways, ensuring predictable and repeatable fragmentation[3].

Experimental Workflow & Chromatography Strategy

Because (2R)-2-Amino-2-cyclobutylethan-1-ol is highly polar, standard reversed-phase (C18) chromatography results in poor retention. The analyte would elute in the void volume, suffering from severe ion suppression caused by unretained salts and polar lipids. Therefore, [4]. HILIC retains the analyte via hydrophilic partitioning into an aqueous-enriched layer on the stationary phase, allowing it to elute later in a highly organic mobile phase, which significantly enhances ESI desolvation efficiency.

Workflow S1 Sample Preparation (Protein Precip. / SPE) S2 Chromatography (HILIC Separation) S1->S2 S3 Ionization (ESI+ Mode) S2->S3 S4 Mass Spectrometry (MRM Detection) S3->S4 S5 Data Processing (Quantification) S4->S5

Fig 1: End-to-end LC-MS/MS analytical workflow for polar amino alcohols.

Self-Validating Sample Preparation Protocol

This protocol utilizes protein precipitation (PPT) combined with a stable-isotope-labeled internal standard (SIL-IS) to[5].

  • Internal Standard Addition: Aliquot 50 µL of plasma/serum into a microcentrifuge tube. Add 10 µL of SIL-IS working solution (e.g., 13C2- or d7-labeled analog at 100 ng/mL).

    • Causality: Adding the IS before any extraction step ensures that all subsequent volumetric, thermal, or adsorptive losses are proportionally normalized.

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile containing 1% Formic Acid.

    • Causality: Acetonitrile effectively crashes plasma proteins via dielectric constant reduction. The acidic environment ensures the amino alcohol remains fully protonated, preventing non-specific binding to the denatured protein pellet.

  • Agitation & Centrifugation: Vortex for 2 minutes at 1500 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of HILIC mobile phase A (e.g., 10 mM Ammonium Formate in Water).

    • Causality: Diluting the high-organic extract with aqueous buffer prevents solvent-mismatch peak distortion (fronting/splitting) upon injection onto the HILIC column.

Fragmentation Mechanism & MRM Transitions

Under Collision-Induced Dissociation (CID), aliphatic amino alcohols exhibit[6].

  • Neutral Losses: The protonated precursor ([M+H]+, m/z 116.1) readily undergoes dehydration (-18 Da, loss of H2O) to form m/z 98.1, and deamination (-17 Da, loss of NH3) to form m/z 99.1. A consecutive loss of both yields m/z 81.1.

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the amine results in the loss of the hydroxymethyl radical (*CH2OH, 31 Da), yielding a highly stable iminium ion at m/z 85.1.

Fragmentation M Precursor Ion [M+H]+ m/z 116.1 F1 Product Ion (Quant) [M+H-H2O]+ m/z 98.1 M->F1 - H2O (18 Da) F2 Product Ion (Qual 1) [M+H-NH3]+ m/z 99.1 M->F2 - NH3 (17 Da) F4 Alpha-Cleavage [M+H-CH2OH]+ m/z 85.1 M->F4 - *CH2OH (31 Da) F3 Product Ion (Qual 2) [M+H-H2O-NH3]+ m/z 81.1 F1->F3 - NH3 (17 Da) F2->F3 - H2O (18 Da)

Fig 2: CID fragmentation pathways of protonated (2R)-2-Amino-2-cyclobutylethan-1-ol.

Table 2: Optimized MRM Transitions (Triple Quadrupole MS)

Transition TypePrecursor (m/z)Product (m/z)Dwell Time (ms)Collision Energy (eV)
Quantifier 116.198.15015
Qualifier 1 116.185.15020
Qualifier 2 116.181.15025

Note: The 116.1 → 98.1 transition is selected as the quantifier due to the low activation energy required for water loss, resulting in the highest signal-to-noise ratio.

Quality Control & Troubleshooting

To ensure the trustworthiness of the analytical run, the following [7]:

Table 3: System Suitability & Validation Acceptance Criteria

ParameterCausality / RationaleAcceptance Criteria
Linearity (R²) Ensures proportional detector response across the biological range.≥ 0.995 (1/x² weighting)
LLOQ Precision Validates the lower boundary of reliable quantification.CV ≤ 20%
Matrix Factor (MF) Assesses ion suppression/enhancement from endogenous lipids.0.85 – 1.15 (IS-normalized)
Carryover Prevents false positives from preceding high-concentration samples.≤ 20% of LLOQ area in blank
  • Carryover Troubleshooting: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. If carryover is observed, increase the proportion of strong wash solvent (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) in the autosampler needle wash to disrupt hydrophobic and ionic interactions within the injection loop.

References

  • Title: Secondary Amino Alcohols: Traceless Cleavable Linkers for Use in Affinity Capture and Release. Source: MIT Open Access Articles. URL: [Link]

  • Title: Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. Source: ACS Publications. URL: [Link]

  • Title: Analysis of Aqueous Alkanolamines Using Hydrophilic Interaction Liquid Chromatography and Mass Spectrometry. Source: ResearchGate. URL: [Link]

  • Title: Electron ionization mass spectral studies of bridgehead 7,7-dimethylnorbornane-based β-amino alcohols. Source: DOI. URL: [Link]

  • Title: Simultaneous Quantitative Determination of Bupropion and its Metabolites by High Performance Liquid Chromatography Tandem Mass Spectrometry Detection. Source: Indian Journal of Pharmaceutical Education and Research. URL: [Link]

  • Title: Mass Spectrometry of Amino Alcohols. Source: Chimia. URL: [Link]

Sources

Application

Application Note & Protocols: Incorporation of (2R)-2-Amino-2-cyclobutylethan-1-ol into Peptide Structures

Abstract The incorporation of non-natural amino acids and their analogues into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The incorporation of non-natural amino acids and their analogues into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of (2R)-2-Amino-2-cyclobutylethan-1-ol, a chiral amino alcohol, into peptide structures. We present a robust methodology focused on its use as a C-terminal capping agent via solid-phase peptide synthesis (SPPS), detailing the necessary activation chemistry, reaction conditions, and subsequent purification and characterization steps. This document is intended for researchers, chemists, and drug development professionals seeking to leverage novel peptidomimetics to overcome the limitations of natural peptides.

Introduction: The Rationale for Non-Natural Scaffolds

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor metabolic stability (i.e., degradation by proteases) and conformational flexibility, which can lead to reduced receptor selectivity. Modifying the peptide backbone, particularly at the C-terminus, is a proven strategy to mitigate these issues.[4][][6]

The introduction of (2R)-2-Amino-2-cyclobutylethan-1-ol serves two primary purposes:

  • Protease Resistance: By replacing the C-terminal carboxylic acid with a primary alcohol, the resulting peptidomimetic becomes resistant to cleavage by carboxypeptidases, which specifically recognize the C-terminal carboxylate.[7]

  • Conformational Constraint: The rigid cyclobutane ring introduces a significant conformational constraint on the peptide backbone.[8][9] This rigidity can lock the peptide into a bioactive conformation, potentially increasing its binding affinity and selectivity for its target receptor.[8][10]

This application note will focus on the most direct application of this amino alcohol: as a C-terminal capping agent for a peptide synthesized via standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Properties of the Building Block

A thorough understanding of the building block is critical for successful incorporation.

PropertyValue
Compound Name (2R)-2-Amino-2-cyclobutylethan-1-ol
Structure (2R)-2-Amino-2-cyclobutylethan-1-ol structure
Molecular Formula C₆H₁₃NO
Molecular Weight 115.17 g/mol
Chirality (R)-configuration at C2
Functional Groups Primary Amine (-NH₂), Primary Alcohol (-OH)
Appearance Typically an oil or low-melting solid

Scientist's Note: The primary amine is the nucleophilic handle for coupling to the peptide chain, while the primary alcohol remains as the new C-terminus. The steric bulk of the cyclobutyl group necessitates optimized coupling conditions to ensure high reaction efficiency.[1]

Strategic Workflow and Chemistry

The incorporation of an amino alcohol at the C-terminus occurs after the final, resin-bound amino acid has been deprotected. The free N-terminal amine of the resin-bound peptide will not be involved, but rather the C-terminal carboxyl group, which is still attached to the solid support, will be activated to react with the amine of (2R)-2-Amino-2-cyclobutylethan-1-ol. This forms a stable amide bond and effectively cleaves the peptide from a standard ester-linked resin like Wang resin, though the primary method described here will be coupling to a pre-synthesized peptide on resin followed by a separate cleavage step.

The overall workflow is depicted below.

G Figure 1: SPPS Workflow for C-Terminal Amino Alcohol Incorporation Resin 1. Start with Fmoc-AA-Wang Resin Swell 2. Swell Resin (DMF) Resin->Swell SPPS 3. Perform SPPS Cycles (Fmoc Deprotection & AA Coupling) Swell->SPPS Final_Deprotect 4. Final Fmoc Deprotection (20% Piperidine/DMF) SPPS->Final_Deprotect Activation 5. Activate C-Terminal Carboxyl (HBTU/DIPEA in DMF) Final_Deprotect->Activation Resin-Bound Peptide Coupling 6. Couple Amino Alcohol ((2R)-2-Amino-2-cyclobutylethan-1-ol) Activation->Coupling Cleavage 7. Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Coupling->Cleavage Modified Peptide on Resin Precipitation 8. Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification 9. Purify via RP-HPLC Precipitation->Purification QC 10. Characterize (LC-MS, MALDI-TOF) Purification->QC

Sources

Technical Notes & Optimization

Troubleshooting

Chiral Amino Alcohol Synthesis: Technical Support & Troubleshooting Center

Welcome to the Application Scientist Support Portal. Synthesizing chiral vicinal amino alcohols requires precise control over stereocenters and functional group tolerance.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing chiral vicinal amino alcohols requires precise control over stereocenters and functional group tolerance. Even minor deviations in reaction conditions can cascade into significant byproduct formation. This guide provides mechanistic troubleshooting, validated protocols, and root-cause analyses for the most common synthetic methodologies used by researchers and drug development professionals.

Sharpless Asymmetric Aminohydroxylation (AA)

Q: Why am I getting a high percentage of diol byproducts instead of the desired amino alcohol? A: Diol formation (dihydroxylation) is a competing background reaction. It is primarily caused by an excess of the oxidant (e.g., tert-butyl hypochlorite, t -BuOCl) or unreacted hypochlorite in the system[1]. The osmium catalyst can enter a standard dihydroxylation cycle if the nitrogen source is not efficiently activated.

  • Mechanistic Fix: Carefully control the stoichiometry and addition rate of t -BuOCl. Ensure the nitrogen source (e.g., carbamates or sulfonamides) is fully dissolved and available to coordinate with the osmium-ligand complex before the oxidant reaches peak concentration[2].

Q: My reaction is yielding the wrong regioisomer. How do I invert the regioselectivity? A: The standard Sharpless AA conditions (using (DHQ)2PHAL or (DHQD)2PHAL ligands) inherently favor the "A" regioisomer (e.g., 2-aryl-2-amino ethanol) due to the "aryl-binding pocket" of the catalyst complex[2]. If you require the "B" regioisomer (1-aryl-2-amino ethanol), you cannot simply change the ligand.

  • Mechanistic Fix: Regioselectivity is highly pH-dependent. By buffering the reaction to a strictly controlled pH of 7.5–8.5, you can alter the protonation state of the osmium-imido intermediate, shifting the nucleophilic attack to favor the "B" regioisomer[2].

SharplessAA Start Alkene Substrate + OsO4 + Chiral Ligand Intermediate Osmium-Ligand Intermediate Start->Intermediate PathA Optimal Nitrogen Transfer (Controlled Oxidant) Intermediate->PathA + Nitrogen Source PathB Excess t-BuOCl (Oxidant Overload) Intermediate->PathB Competing Pathway RegioA Regioisomer A (Major) Standard pH PathA->RegioA RegioB Regioisomer B (Minor) pH 7.5-8.5 Buffered PathA->RegioB Diol Diol Byproduct (Dihydroxylation) PathB->Diol

Figure 1: Mechanistic divergence in Sharpless Aminohydroxylation leading to regioisomers and diol byproducts.

Protocol: pH-Controlled Sharpless AA for Regioisomer B
  • Preparation: In a reaction vessel, dissolve the alkene (1.0 eq) and the carbamate nitrogen source (1.1 eq) in a 1:1 mixture of n -propanol and water.

  • Buffering: Add a phosphate buffer solution to maintain the internal pH strictly between 7.5 and 8.5[2].

  • Catalyst Loading: Add potassium osmate dihydrate (4 mol%) and the chiral ligand (e.g., (DHQ)2PHAL, 5 mol%).

  • Oxidant Addition: Cool the mixture to 4 °C. Add freshly prepared t -BuOCl (1.05 eq) dropwise over 30 minutes to suppress diol formation[1].

  • Quench: Stir until alkene consumption is complete (monitor via TLC), then quench with saturated aqueous sodium sulfite.

Asymmetric Reduction of α-Amino Ketones

Q: When reducing base-labile α-amino ketones, I observe substrate degradation and deprotection. How can I prevent this? A: Traditional Noyori-type asymmetric hydrogenation uses RuCl2​ (diphosphine)(diamine) precatalysts, which require a strong alkaline base (like t -BuOK or DABCO) to eliminate HCl and generate the active RuH2​ catalytic species[3]. This base strips sensitive protecting groups (e.g., trimethylsilyl) and causes substrate degradation[3].

  • Mechanistic Fix: Switch to a base-free catalyst system. Ruthenabicyclic complexes bearing an η1−BH4​ ligand, such as RuH(η1−BH4​) (diphosphine)(diamine), are pre-activated. The borohydride ligand allows the complex to spontaneously generate the active RuH2​ species in solution without any added base, preserving the integrity of your substrate[3].

KetoneReduction Ketone Base-Labile α-Amino Ketone (e.g., TMS-protected) StandardCat RuCl2(diphosphine)(diamine) + Strong Base Ketone->StandardCat BaseFreeCat RuH(η1-BH4) Complex (Base-Free) Ketone->BaseFreeCat Degradation Substrate Degradation (Deprotection/Polymerization) StandardCat->Degradation Base attacks substrate Product Chiral Vicinal Amino Alcohol (>99% ee) BaseFreeCat->Product Spontaneous H2 activation

Figure 2: Workflow comparing standard vs. base-free asymmetric hydrogenation of α-amino ketones.

Protocol: Base-Free Asymmetric Hydrogenation
  • Setup: In an argon-filled glovebox, load the base-labile α-amino ketone (1.0 mmol) into a glass-lined stainless steel autoclave.

  • Catalyst Addition: Add the RuH(η1−BH4​) (diphosphine)(diamine) precatalyst (Substrate/Catalyst ratio of 1000:1)[3].

  • Solvent: Add anhydrous, degassed methanol (2.0 mL). Do not add any alkaline base.

  • Hydrogenation: Pressurize the autoclave with H2​ gas to 5.0 MPa. Stir at 30 °C for 15–18 hours[3].

  • Isolation: Vent the H2​ gas carefully, concentrate the solvent in vacuo, and purify the chiral amino alcohol via flash chromatography.

Cross-Coupling of Aldehydes and Imines (Radical Polar Crossover)

Q: My cross-coupling reaction is yielding massive amounts of 1,2-diols and 1,2-diamines instead of the cross-coupled β-amino alcohol. What is the root cause? A: Aldehydes and imines have similar electrophilicities. In a reductive cross-coupling environment, they compete for reduction. If the aldehyde is reduced preferentially, it homocouples to form 1,2-diols. If the imine homocouples, it forms 1,2-diamines[4].

  • Mechanistic Fix: You must artificially separate their reduction potentials. By installing strongly electron-withdrawing protective groups on the imine, you lower its reduction potential[4]. This ensures the imine is preferentially reduced to an α-amino radical. Using a Chromium (Cr) catalyst then captures this radical to form an alkyl chromium intermediate, which selectively undergoes nucleophilic addition to the unreduced aldehyde, entirely bypassing the homocoupling pathways[4].

Biocatalytic Reductive Amination

Q: When using engineered Amine Dehydrogenases (AmDHs) for reductive amination of α-hydroxy ketones, I am seeing unreacted alcohol byproducts. How do I push the equilibrium? A: Reductive amination using free ammonia is thermodynamically challenging. The equilibrium often favors the starting α-hydroxy ketone or leads to background reduction to diols if competing cellular pathways exist[5].

  • Mechanistic Fix: Utilize an excess of the amino donor (ammonia buffer) and couple the system with an efficient cofactor recycling system (e.g., Formate Dehydrogenase with sodium formate) to drive the equilibrium forward[5]. Ensure you are using purified engineered AmDHs (like those derived from Lysinibacillus fusiformis AADH) rather than whole-cell systems if background alcohol formation is severe[6].

Quantitative Data Summary: Byproduct Mitigation Strategies

Synthetic MethodologyPrimary TargetCommon ByproductsRoot CauseMitigation Strategy
Sharpless AA β-amino-α-hydroxy estersDiols, Regioisomer mismatchExcess oxidant, inherent ligand pocket bias[1][2]Dropwise t -BuOCl addition; pH 7.5-8.5 buffering[2].
Ketone Hydrogenation Chiral vicinal amino alcoholsDeprotected substrates, saturated ketonesStrong alkaline base required for Ru-catalyst activation[3]Use base-free RuH(η1−BH4​) precatalysts[3].
Aza-Pinacol Coupling Chiral β-amino alcohols1,2-diols, 1,2-diaminesCompeting reduction potentials of aldehydes/imines[4]Use electron-withdrawing imine protecting groups; Cr-catalysis[4].
Biocatalytic AmDH (S)-configured vicinal amino alcoholsUnreacted alcoholsUnfavorable thermodynamic equilibrium[5]High ammonia concentration; cofactor recycling (FDH/formate)[5][6].

References

  • Nesterenko, V., et al. "The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes." Organic Letters, ACS Publications. URL:[Link]

  • Jia, Y., et al. "Synthesis of β-Amino-α-hydroxy Esters and β-Amino-α-azido Ester by Sharpless Asymmetric Aminohydroxylation, Byproducts Analysis." The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • "Ru(η1-BH4)(daipena)(diphosphine): Ruthenabicyclic borohydride complexes for asymmetric hydrogenation..." Hokkaido University Collection. URL:[Link]

  • "New Approach Facilitates Chiral Amino Alcohol Synthesis." Westlake University News. URL:[Link]

  • Tong, F., et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • "Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases." ACS Catalysis, ACS Publications. URL:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Enantiomeric Purity of (2R)-2-Amino-2-cyclobutylethan-1-ol

Welcome to the technical support center for the chiral synthesis and purification of (2R)-2-Amino-2-cyclobutylethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are worki...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral synthesis and purification of (2R)-2-Amino-2-cyclobutylethan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who are working to achieve high enantiomeric excess (e.e.) for this and structurally similar chiral amino alcohols. As a key building block in modern pharmaceuticals, ensuring its enantiopurity is paramount.

This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will explore the causality behind experimental choices and provide robust troubleshooting frameworks for the most common and effective resolution techniques.

Frequently Asked Questions (FAQs): The Foundations of Chiral Purity

Q1: What is enantiomeric excess (e.e.), and why is it a critical parameter for (2R)-2-Amino-2-cyclobutylethan-1-ol?

Enantiomeric excess is a measure of the purity of a chiral substance. It quantifies how much more of one enantiomer (in this case, the desired (2R) isomer) is present compared to the other ((2S) isomer). In pharmaceutical development, the two enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even cause harmful side effects, as exemplified by the historic case of thalidomide.[2] Therefore, regulatory bodies like the FDA require that the stereoisomeric composition of a drug be well-defined, making the achievement of high e.e. for intermediates like (2R)-2-Amino-2-cyclobutylethan-1-ol a non-negotiable aspect of drug development.[2]

Q2: What are the primary methods for improving the e.e. of a racemic or enantioenriched mixture of 2-Amino-2-cyclobutylethan-1-ol?

There are three principal strategies, each with its own set of advantages and challenges. The choice depends on factors like the scale of the separation, the required final purity, cost, and available equipment.[2]

  • Chiral Chromatography (HPLC/SFC): A powerful analytical and preparative technique that physically separates the two enantiomers as they pass through a column containing a chiral stationary phase (CSP).[2][3]

  • Enzymatic Kinetic Resolution (EKR): This method uses an enzyme (often a lipase or acylase) that selectively catalyzes a reaction on only one of the two enantiomers in a racemic mixture.[2][4]

  • Diastereomeric Salt Resolution: A classical chemical method where the racemic amino alcohol (a base) is reacted with an enantiomerically pure chiral acid. This forms a pair of diastereomeric salts, which have different physical properties (like solubility) and can be separated by fractional crystallization.[5][6]

Table 1: Comparison of Primary Resolution Methods
FeatureChiral Chromatography (HPLC/SFC)Enzymatic Kinetic Resolution (EKR)Diastereomeric Salt Resolution
Principle Differential interaction with a Chiral Stationary Phase (CSP).[7]Enzyme-catalyzed selective reaction of one enantiomer.[2]Formation of separable diastereomeric salts with different solubilities.[5]
Max. Yield ~100% (for preparative scale)Theoretically 50% for the unreacted enantiomer (can be higher with racemization).[2][3]Theoretically 50% for one enantiomer per resolution cycle.
Pros High purity achievable (>99% e.e.); applicable to a wide range of compounds; direct separation.[8]High enantioselectivity; mild, environmentally friendly conditions; can be cost-effective.[4]Scalable to large industrial quantities; well-established and robust technology.[5][9]
Cons High cost of CSPs and solvents for preparative scale; requires specialized equipment.[1]Limited to 50% yield without a recycling/racemization step; requires screening for a suitable enzyme.[3]Can be labor-intensive; requires screening for a suitable resolving agent and solvent system; success is not guaranteed.[10]
Best For Analytical e.e. determination; small- to medium-scale preparative purification.[11]Medium- to large-scale synthesis where the undesired enantiomer can be racemized and recycled.[2]Large-scale industrial production.[9]

Troubleshooting Guide 1: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is often the first method employed to determine the e.e. of a sample and can be scaled for purification.[11] However, achieving good separation requires careful optimization.

Q: I'm injecting my racemic 2-Amino-2-cyclobutylethan-1-ol, but I see only a single peak. What should I check first?

This is a common starting point. A lack of resolution indicates that the enantiomers are not interacting differently enough with the chiral stationary phase (CSP) under the current conditions. A systematic troubleshooting approach is essential.[7][12]

Causality: Chiral recognition in HPLC depends on establishing at least three points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance) between the analyte and the CSP. If these interactions are not sufficiently different for the two enantiomers, they will co-elute.

Troubleshooting Workflow:

  • Verify CSP Suitability: The most critical factor is the choice of CSP.[7] For amino alcohols, polysaccharide-based columns (e.g., derivatives of cellulose or amylose like Chiralcel® OD/AD or Chiralpak® AD/AS) are often the most successful.[7][8] Cyclodextrin-based and Pirkle-type columns can also be effective.[7] If you are using a different type of column, its applicability for amino alcohols may be limited.

  • Optimize the Mobile Phase:

    • Switch the Alcohol Modifier: In normal phase (e.g., Hexane/Alcohol), the type and concentration of the alcohol are paramount. If you see no separation with isopropanol, switch to ethanol, or vice-versa. Small changes in the alcohol percentage (e.g., from 10% to 5% or 15%) can dramatically impact resolution.[7]

    • Add a Basic/Acidic Modifier: As a basic compound, your amino alcohol can interact strongly and non-specifically with residual acidic silanol groups on the silica support, leading to poor peak shape and no resolution. Adding a small amount (e.g., 0.1%) of a competing base like diethylamine (DEA) to the mobile phase is often essential to improve peak shape and reveal the separation.[7]

  • Lower the Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, often leading to better resolution.[12]

Caption: Troubleshooting workflow for lack of enantiomeric resolution.
Q: I have some separation, but my peaks are broad and tailing. How can I improve the peak shape?

Poor peak shape compromises resolution and quantification accuracy. For a basic compound like an amino alcohol, this is almost always due to secondary interactions.

Causality: Peak tailing occurs when a portion of the analyte is retained more strongly on the column than the main peak. For amines, this is typically caused by ionic interactions with acidic silanol groups on the silica surface of the CSP.[7]

Solutions:

  • Primary Solution: Add a basic modifier to your mobile phase. In normal phase (Hexane/Alcohol), 0.1% diethylamine (DEA) is standard.[7] The DEA, being a stronger base, will preferentially interact with the active silanol sites, effectively masking them from your analyte.

  • Reduce Sample Load: Injecting too much sample can overload the column, leading to both tailing and fronting. Try reducing the injection volume or sample concentration.[7]

  • Match Sample Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.[7]

Troubleshooting Guide 2: Enzymatic Kinetic Resolution (EKR)

EKR is a highly selective method that leverages the stereospecificity of enzymes.[13] A common approach for amino alcohols is the lipase-catalyzed acylation of the amine or alcohol group. The enzyme will acylate one enantiomer much faster than the other.

EKR_Principle R_Start (R)-Amino Alcohol R_Product (R)-Acylated Product R_Start->R_Product Fast Reaction (Enzyme + Acyl Donor) S_Start (S)-Amino Alcohol S_Unreacted (S)-Amino Alcohol (Unreacted) S_Start->S_Unreacted Slow/No Reaction

Sources

Troubleshooting

Technical Support Center: Resolution of Diastereomeric Mixtures of Amino Alcohol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the resolution of amino alcohol derivatives. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the resolution of amino alcohol derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating diastereomeric mixtures. Enantiomerically pure amino alcohols are critical building blocks in medicinal chemistry and asymmetric synthesis.[1][2] The most common and scalable method for their separation is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3]

This process, while powerful, is often empirical and can present significant challenges. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, grounded in established scientific principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses common experimental failures in a direct question-and-answer format, providing both the "why" and the "how-to" for resolving them.

Issue 1: Poor or No Crystallization of Diastereomeric Salts

Q: I've mixed my racemic amino alcohol with the chiral resolving agent in solution, but no crystals are forming, even after an extended period. What's going wrong?

A: Failure to crystallize is a frequent hurdle and typically points to issues with supersaturation or solvent choice. The fundamental principle of this technique is that one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system.[4]

Probable Causes & Step-by-Step Solutions:

  • Inadequate Supersaturation: Crystallization cannot occur if the solution is not supersaturated.

    • Solution: Gradually increase the concentration of your solution by slowly evaporating the solvent. Alternatively, you can introduce an "anti-solvent"—a solvent in which your diastereomeric salts are known to be less soluble—dropwise until turbidity is observed, and then add a small amount of the primary solvent to redissolve, creating a state ripe for crystallization upon cooling.[4]

  • Inappropriate Solvent System: The solvent plays the most critical role. An ideal solvent will poorly dissolve both diastereomers but will have a maximal difference in solubility between them.[4]

    • Solution: Conduct a solvent screen. Start with common solvents like ethanol, isopropanol, or acetonitrile. If the salt is too soluble, switch to a less polar solvent or a solvent mixture. If it's completely insoluble, a more polar solvent is needed. A systematic screening process is often the key to success.[5]

  • High Energy Barrier for Nucleation: Sometimes, a supersaturated solution needs a "nudge" to begin crystallization.

    • Solution 1 (Seeding): If you have a small crystal of the desired diastereomer, add it to the supersaturated solution. This "seed" provides a template for crystal growth, bypassing the initial energy barrier for nucleation.[4]

    • Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can serve as nucleation sites.

  • Incorrect Stoichiometry: Ensure the molar ratio of your resolving agent to the racemic amino alcohol is correct. A 0.5 equivalent of the resolving agent is often a good starting point, aiming to precipitate half of the material as the less soluble salt.[4]

Workflow: Troubleshooting Crystallization Failure

start No Crystallization Observed check_super Is the solution potentially supersaturated? start->check_super action_concentrate Concentrate via slow evaporation or add anti-solvent check_super->action_concentrate No check_solvent Is the solvent choice optimal? check_super->check_solvent Yes action_concentrate->check_solvent action_screen Perform a solvent screen (e.g., EtOH, IPA, MeCN, mixtures) check_solvent->action_screen No check_nucleation Is there a nucleation barrier? check_solvent->check_nucleation Yes action_screen->check_nucleation action_seed Add a seed crystal or scratch the flask check_nucleation->action_seed Yes check_stoich Is stoichiometry correct? check_nucleation->check_stoich No success Crystallization Initiated action_seed->success action_stoich Verify molar ratio (start with ~0.5 eq. resolving agent) check_stoich->action_stoich No check_stoich->success Yes action_stoich->success

Caption: Troubleshooting decision tree for crystallization failure.

Issue 2: The Product Has "Oiled Out" Instead of Crystallizing

Q: Instead of solid crystals, my product has separated as a thick, viscous liquid. What causes this and how can I fix it?

A: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the melting point of the salt being lower than the temperature of the experiment, or the solution being too concentrated.

Probable Causes & Step-by-Step Solutions:

  • Excessive Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the molecules don't have time to arrange themselves into an ordered crystal lattice.

    • Solution: Dilute the solution with more solvent and allow it to cool much more slowly. A gradual decrease in temperature (e.g., allowing the flask to cool to room temperature on the benchtop, followed by transfer to a 4°C refrigerator) is crucial for promoting organized crystal growth.[4]

  • Inappropriate Solvent: The solvent may be too "good," solvating the salt so effectively that it prefers to remain in a disordered, liquid-like state.

    • Solution: Try switching to a less polar solvent or a solvent mixture. Sometimes, adding a small amount of an anti-solvent can induce crystallization from the oil.[4]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation.

    • Solution: Ensure both the racemic amino alcohol and the chiral resolving agent are of high purity before attempting the resolution.[4]

Issue 3: Low Enantiomeric or Diastereomeric Excess (e.e. / d.e.)

Q: I've successfully isolated crystals, but analysis shows a low enantiomeric excess. How can I improve the purity?

A: Low enantiomeric excess is a common outcome in initial crystallization experiments and indicates that the undesired diastereomer has co-precipitated with the desired one.

Probable Causes & Step-by-Step Solutions:

  • Co-precipitation: This is the most frequent cause. The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent system, or the crystallization was allowed to proceed for too long, moving from kinetic to thermodynamic control where the final solid composition may be less pure.[6]

    • Solution 1 (Recrystallization): This is the most effective method for enhancing purity. Dissolve the isolated crystals in a minimum amount of hot solvent and allow them to recrystallize slowly. Each recrystallization step will enrich the solid in the less soluble, desired diastereomer. Repeat until the desired e.e. is achieved, monitoring purity at each stage.[4]

    • Solution 2 (Optimize Crystallization Time): In some systems, the desired diastereomer crystallizes much faster (kinetic control). Filtering the crystals after a short period can yield higher purity, albeit at the cost of lower yield.[6][7] Conversely, some systems require longer equilibration times to reach a thermodynamically stable, pure state. This parameter must be optimized experimentally.

  • Inaccurate Measurement of e.e.: Ensure your analytical method is validated and accurate.

    • Solution: Use a reliable technique like Chiral HPLC, Chiral GC, or NMR spectroscopy with a chiral solvating agent to determine the e.e.[8] Cross-validation with a second method is advisable if results are unexpected.

Protocol 1: General Procedure for Diastereomeric Salt Crystallization
  • Dissolution: In a flask, dissolve 1.0 equivalent of the racemic amino alcohol derivative in a suitable volume of a pre-selected solvent. Heat gently if necessary to achieve full dissolution.

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of the chosen chiral resolving agent to the solution. Stir until fully dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider methods like seeding, scratching, or placing the solution in a cold environment (e.g., 4°C or -20°C). The rate of cooling should be controlled to promote the formation of well-defined crystals.[4]

  • Isolation: Once crystallization is complete, isolate the precipitated diastereomeric salt by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor, which is rich in the more soluble diastereomer.

  • Drying: Dry the isolated crystals under vacuum.

  • Liberation of the Enantiomer: To recover the free amino alcohol, dissolve the dried diastereomeric salt in water or an appropriate solvent. Adjust the pH with a suitable acid (e.g., HCl) or base (e.g., NaOH) to break the salt bond, which will precipitate the free amino acid or allow for its extraction.[4]

  • Final Isolation & Analysis: Isolate the enantiomerically enriched amino alcohol by filtration or extraction. Dry the product and determine its yield and enantiomeric excess using an appropriate analytical technique.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I select the right chiral resolving agent for my amino alcohol?

The choice of a resolving agent is critical and depends on the acidic or basic nature of your target molecule. For amino alcohols, which are bases, you must use a chiral acid as the resolving agent. The interaction between the agent and the enantiomers must create diastereomeric salts with significantly different physical properties, primarily solubility.[3][9]

Key Considerations:

  • Availability and Cost: The agent should be commercially available in high enantiomeric purity and be economically viable for your scale.

  • Structural Match: While not always predictable, some structural compatibility can lead to better discrimination and more stable crystal lattices.

  • Empirical Screening: The selection is often an empirical process. Screening a small set of common resolving agents is a highly effective strategy.[5]

Table 1: Common Chiral Resolving Agents for Amino Alcohols
Resolving AgentTypeTypical Applications & Comments
(L)- or (D)-Tartaric Acid Chiral Dicarboxylic AcidA widely used, inexpensive, and effective resolving agent for a broad range of basic compounds, including amino alcohols.[1][9]
(L)- or (D)-Mandelic Acid Chiral α-Hydroxy AcidOften effective where tartaric acid fails. Its aromatic ring can engage in additional π-π stacking interactions.[9]
(S)- or (R)-1,1'-Bi-2-naphthol (BINOL) Chiral Diol (used with Boric Acid)Forms borate complexes with amino alcohols, offering a different mechanism for resolution.[1][10]
(+)- or (-)-Camphor-10-sulfonic Acid Chiral Sulfonic AcidA strong acid that can be effective for weakly basic amines.[9]
(L)- or (D)-Dibenzoyltartaric Acid Acylated Tartaric AcidThe bulky benzoyl groups can enhance the solubility differences between diastereomeric salts.[1]
FAQ 2: What are the best analytical techniques to determine enantiomeric excess (e.e.)?

Accurately determining the e.e. is essential to evaluate the success of your resolution. Several robust techniques are available, each with its own advantages.[8]

Table 2: Comparison of Analytical Methods for Determining Enantiomeric Excess (e.e.)
ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).[8]Separation of volatile enantiomers on a CSP in a gaseous mobile phase.[8]Differentiation of enantiomers via diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals.[8]
Accuracy High (Recovery typically 98-102%).High.High (Can provide absolute quantification, often within ±1-2%).[8]
Sensitivity High (UV, MS detection).Very High (FID, MS detection).Lower; requires more sample.
Sample Prep Minimal; sample dissolved in mobile phase.May require derivatization to increase volatility.[8]Sample dissolved in deuterated solvent with added CSA.[8]
Best For Broad applicability, non-volatile compounds.Volatile and thermally stable compounds.Rapid analysis without method development; structural confirmation.
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
  • Column Selection: Choose a chiral stationary phase (CSP) suitable for amino alcohols. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point.

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an additive like diethylamine (DEA) is often required to improve the peak shape for basic analytes.[11]

  • Initial Screening:

    • Start with a standard mobile phase composition (e.g., 90:10 Hexane:Isopropanol + 0.1% DEA).

    • Set a flow rate of 1.0 mL/min and column temperature of 25 °C.

    • Inject a sample of the racemic starting material to confirm the separation of the two enantiomer peaks.

  • Method Optimization: Adjust the ratio of the alcohol modifier to optimize the resolution between the peaks. A lower percentage of alcohol generally increases retention and can improve resolution.[11] Temperature can also be optimized; lower temperatures often improve resolution.[11]

  • Sample Analysis: Dissolve a small, accurately weighed amount of your resolved product in the mobile phase. Inject the sample into the HPLC system.

  • Quantification: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer).

FAQ 3: Are there alternatives to classical resolution by diastereomeric salt formation?

Yes, while classical resolution is a powerful and scalable method, other techniques exist.

  • Chromatographic Separation: Direct separation of enantiomers can be achieved using preparative chiral chromatography (e.g., HPLC or SFC). This method is fast and effective at a small scale but can become prohibitively expensive for large-scale production.[5][12]

  • Enzymatic Resolution: Enzymes, such as lipases, can selectively react with one enantiomer in a racemic mixture, a process known as kinetic resolution. For example, a lipase can selectively acylate one amino alcohol enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.[3][13]

  • Dynamic Kinetic Resolution (DKR): This advanced method combines an enzymatic kinetic resolution with a catalyst that continuously racemizes the "unwanted" enantiomer. This allows the racemic mixture to be theoretically converted into a single desired enantiomer with a 100% yield, overcoming the 50% theoretical maximum yield of classical resolution.[3]

Diagram: Overall Workflow of Diastereomeric Resolution

racemate Racemic Amino Alcohol (R/S Mixture) mix Mix in Solvent (Diastereomeric Salt Formation) racemate->mix agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->mix salts Solution of Diastereomeric Salts (R)-(+) and (S)-(+) mix->salts crystallize Fractional Crystallization (Cooling / Evaporation) salts->crystallize separate Filtration crystallize->separate solid Solid (Less Soluble Salt) (e.g., (R)-(+)) separate->solid liquid Mother Liquor (More Soluble Salt) (e.g., (S)-(+)) separate->liquid liberate_solid Liberate Amine (Base/Acid Treatment) solid->liberate_solid liberate_liquid Liberate Amine (Base/Acid Treatment) liquid->liberate_liquid product1 Enriched (R)-Amino Alcohol liberate_solid->product1 product2 Enriched (S)-Amino Alcohol liberate_liquid->product2

Sources

Optimization

Advanced Technical Support Center: Preventing Over-Alkylation in Amino Alcohol Synthesis

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent bottlenecks in amin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome one of the most persistent bottlenecks in amine chemistry: over-alkylation .

Direct alkylation of primary amines to synthesize secondary amino alcohols is notoriously difficult to control. Below, we dissect the causality of this kinetic trap, provide field-proven troubleshooting FAQs, and outline self-validating methodologies to ensure strict mono-alkylation.

Visualizing the Problem: The Over-Alkylation Cascade

To solve over-alkylation, we must first understand the kinetic "runaway train" effect that causes it.

OverAlkylation Primary Primary Amine (Moderate Nucleophile) Secondary Secondary Amine (Stronger Nucleophile) Primary->Secondary + Electrophile k1 Tertiary Tertiary Amine (Strongest Nucleophile) Secondary->Tertiary + Electrophile k2 (k2 > k1) Quat Quaternary Salt (Dead End) Tertiary->Quat + Electrophile k3

Kinetic cascade of amine over-alkylation demonstrating the runaway effect.

Core Troubleshooting FAQs

Q1: Why does direct alkylation of primary amines inevitably lead to over-alkylation? A: The issue stems from fundamental electronic effects. When a primary amine reacts with an alkylating agent (like an epoxide or alkyl halide), the resulting secondary amine gains an electron-donating alkyl group. This inductive effect increases the electron density on the nitrogen, making the secondary amine a stronger nucleophile than the starting primary amine. Consequently, the newly formed product outcompetes the starting material for the remaining electrophile, triggering a kinetic cascade that yields a messy mixture of secondary, tertiary, and quaternary ammonium salts 1.

Q2: How can I achieve strict mono-alkylation when opening epoxides to form β -amino alcohols? A: Direct nucleophilic attack on epoxides is difficult to control kinetically. To achieve mono-alkylation, you must alter the transition state using Lewis acid catalysis. For example, Yttrium(III) chloride ( YCl3​ ) acts as an oxyphilic Lewis acid that coordinates to the epoxide oxygen. This coordination increases the ring strain and electrophilicity of the epoxide, directing the amine to attack regioselectively (typically via an SN​2 mechanism at the less hindered carbon). This catalytic activation allows the reaction to proceed efficiently at room temperature, kinetically favoring the formation of the mono-alkylated β -amino alcohol before secondary reactions can occur 2.

Q3: Is Reductive Amination a viable alternative to direct alkylation? A: Yes, reductive amination is the industry gold standard for controlled mono-alkylation. Instead of reacting an amine with an alkyl halide, the primary amine is condensed with an aldehyde or ketone to form an imine intermediate. Crucially, this imine is non-nucleophilic toward the carbonyl carbon, effectively halting the reaction at a 1:1 stoichiometry and preventing over-alkylation. A subsequent selective reduction step yields the pure secondary amine [[1]](). Advanced "borrowing hydrogen" methodologies also allow the direct use of alcohols as alkylating agents. By using bimetallic catalysts (like Co/Sc), the alcohol is temporarily oxidized to an aldehyde in situ, forms the imine, and is reduced back, generating only water as a byproduct 3.

Q4: How do solvent choices influence the suppression of over-alkylation? A: Solvent polarity and hydrogen-bonding capacity actively shift reaction equilibria. In complex syntheses, such as sterically hindered polyvinylamines, using highly polar fluorinated alcohols shifts the thermodynamic equilibrium strongly toward the formation of the imine intermediate during reductive amination. By stabilizing the imine, the solvent prevents premature reduction and side reactions, effectively shutting down over-alkylation pathways and maximizing the yield of the target mono-alkylated carrier 4.

Visualizing the Solution: Reductive Amination Pathway

ReductiveAmination Amine Primary Amine + Carbonyl Imine Imine Intermediate (Non-nucleophilic) Amine->Imine Condensation -H2O Product Secondary Amino Alcohol (Target) Imine->Product Reduction [H]

Reductive amination pathway isolating the mono-alkylated secondary amine.

Quantitative Performance Data

The following table summarizes the efficacy of modern catalytic systems designed to suppress over-alkylation and favor mono-alkylation.

Catalyst SystemReaction TypeSubstratesMono-alkylation YieldSelectivity ProfileSource
YCl3​ (1 mol%) Epoxide Ring-OpeningEpoxides + Primary Amines85–98%High Regioselectivity ( SN​2 )2
Ra-Ni Borrowing HydrogenPrimary Amines + Alcohols75–90%High Mono-selectivity5
B(C6​F5​)3​ (2 mol%) N-AlkylationArylamines + Benzylic Alcohols84%Chemoselective6
Co/Sc Bimetallic Reductive AminationAmmonia/Amines + Carbonyls80–95%Highly Selective3
Validated Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating causality checks at critical junctures so you can verify the reaction is proceeding correctly without over-alkylation.

Protocol 1: General Procedure for Reductive Amination

Objective: Synthesize a secondary amino alcohol from a primary amine and an aldehyde without over-alkylation.

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the primary amine (1.0 eq.) and the aldehyde (1.0-1.2 eq.) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) 1.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes. Add a catalytic amount of Acetic acid (AcOH) if condensation is slow.

    • Causality Check: The formation of the imine intermediate is non-nucleophilic, which inherently prevents the addition of a second alkyl group. You can validate this step via TLC; the imine will typically be less polar than the starting amine.

  • Selective Reduction: Add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq.) portion-wise.

    • Causality Check: NaBH(OAc)3​ is chosen specifically because it is a mild reducing agent that selectively reduces the imine over the unreacted aldehyde, ensuring high chemoselectivity.

  • Work-up: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: Monitor the final product via TLC using a ninhydrin stain. Secondary amines typically appear as orange/red spots, distinguishing them clearly from primary amines (purple), confirming successful mono-alkylation.

Protocol 2: Lewis Acid-Catalyzed Epoxide Ring-Opening

Objective: Regioselective synthesis of β -amino alcohols using YCl3​ .

  • Reaction Setup: Mix the epoxide (1.0 eq.) and the primary amine (1.0 eq.) in a reaction vial under solvent-free conditions 2.

  • Catalyst Addition: Add YCl3​ (1 mol %) to the mixture.

    • Causality Check: The Lewis acidic YCl3​ coordinates to the epoxide oxygen, significantly increasing ring strain and electrophilicity. This directs the amine nucleophile to attack the less hindered carbon ( SN​2 pathway), forming the mono-alkylated β -amino alcohol rapidly before the secondary amine can react further.

  • Reaction Execution: Stir at room temperature until completion (monitored by TLC or GC-MS).

  • Purification & Validation: Dilute with ethyl acetate, wash with water to remove the catalyst, and dry the organic layer. Validate regioselectivity via 1H NMR by observing the chemical shifts of the methine proton adjacent to the hydroxyl group. The absence of tertiary amine byproducts on TLC confirms strict mono-alkylation.

Sources

Reference Data & Comparative Studies

Validation

Escaping Flatland: A Comparative Guide to Cyclobutane vs. Alternative Cycloalkanes in Drug Design

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity, solubility, and overall clinical success rat...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich three-dimensional scaffolds is a proven strategy to improve target selectivity, solubility, and overall clinical success rates. Among aliphatic rings, the cyclobutane (CyBu) scaffold is experiencing a major renaissance. Historically underutilized due to synthetic bottlenecks, cyclobutane offers a unique structural profile that bridges the highly reactive, planar cyclopropane (CyPr) and the conformationally flexible cyclopentane (CyPe).

As a Senior Application Scientist, I frequently guide medicinal chemistry teams in selecting the optimal cycloalkane to fine-tune pharmacokinetics (PK), target affinity, and metabolic stability. This guide provides a rigorous, data-backed comparison of cyclobutane against other cycloalkanes, complete with experimental workflows for empirical validation.

Mechanistic & Structural Profiling: The Cyclobutane Advantage

To rationally design a drug candidate, one must understand the fundamental physical chemistry driving molecular behavior. The choice between a 3-, 4-, or 5-membered ring is not merely an aesthetic one; it fundamentally alters the molecule's exit vectors, entropic penalty upon binding, and vulnerability to enzymatic degradation.

The Puckered Conformation and Exit Vectors

Unlike cyclopropane, which is strictly planar, cyclobutane adopts a rigid, puckered conformation with a folding angle of approximately 15.5° to 30° to relieve eclipsing 1,2-torsional interactions. As highlighted in [1], this puckering reduces the C-C-C bond angle to ~88.9°, deviating significantly from the ideal tetrahedral angle (109.5°). Consequently, cyclobutane possesses a high strain energy of 26.3 kcal/mol, second only to cyclopropane (28.1 kcal/mol).

Crucially, the 1,3-carbon cross-ring distance in cyclobutane is unusually short (2.22 Å), forcing the adjacent C-C bonds to lengthen to 1.56 Å (compared to 1.54 Å in ethane) due to non-bonding repulsions. This unique geometry projects substituents at distinct exit vectors compared to the planar cyclopropane or the highly flexible, envelope-conformation cyclopentane. When used as a bioisostere or a conformational lock, cyclobutane minimizes the entropic penalty of binding by pre-organizing the molecule into its bioactive conformation without adding excessive lipophilic bulk.

Metabolic Stability and Lipophilicity

Comprehensive reviews such as[2] emphasize that cyclopropanes are renowned for their metabolic stability; their C-H bonds possess high s-character, making them resistant to cytochrome P450 (CYP450) mediated oxidation. Cyclobutanes have slightly less s-character, placing their chemical and metabolic reactivity between cyclopropane and cyclopentane. While cyclobutanes can occasionally be susceptible to ring oxidation, they generally offer superior metabolic blocking compared to flexible acyclic chains or larger rings due to steric shielding. Furthermore, cyclobutane provides a lower logP penalty than cyclopentane or cyclohexane, aiding in maintaining aqueous solubility while effectively filling hydrophobic target pockets, a principle also observed in natural systems as detailed in [3].

Visualizing the Selection Logic

When optimizing a scaffold, the decision to incorporate a specific cycloalkane should be driven by the primary structural liability of the hit compound.

Cycloalkane_Selection Start Target Scaffold Optimization Q1 Primary Structural Goal? Start->Q1 Rigidity Max Rigidity & Metabolic Blocking Q1->Rigidity Vector Unique Exit Vector & Moderate Rigidity Q1->Vector Lipo Increase Lipophilicity & Flexibility Q1->Lipo CyPr Cyclopropane (Planar, 28.1 kcal/mol) Rigidity->CyPr CyBu Cyclobutane (Puckered, 26.3 kcal/mol) Vector->CyBu CyPe Cyclopentane (Envelope, 7.1 kcal/mol) Lipo->CyPe

Decision workflow for selecting cycloalkane rings based on structural and metabolic requirements.

Comparative Data Matrix: Cycloalkanes in Drug Design

To facilitate direct comparison, the fundamental physicochemical properties of the primary cycloalkanes are summarized below.

PropertyCyclopropane (CyPr)Cyclobutane (CyBu)Cyclopentane (CyPe)Cyclohexane (CyHx)
Ring Size 3-membered4-membered5-membered6-membered
Strain Energy 28.1 kcal/mol26.3 kcal/mol7.1 kcal/mol0.1 kcal/mol
Conformation PlanarPuckered (~15°-30°)EnvelopeChair
C-C Bond Length 1.51 Å1.56 Å1.54 Å1.54 Å
Lipophilicity (logP) LowestLow-ModerateHighHighest
Metabolic Stability Very High (High s-character)High (Steric shielding)ModerateLow (Prone to oxidation)

Experimental Protocol: Self-Validating Human Liver Microsome (HLM) Assay

To objectively compare the metabolic stability of a cyclobutane-containing candidate versus its cyclopropane or cyclopentane analogs, a robust in vitro clearance assay is required. The following Human Liver Microsome (HLM) protocol is designed as a self-validating system , incorporating strict controls to ensure that observed clearance is enzymatically driven and not an artifact of chemical instability or non-specific binding.

Step-by-Step Methodology & Causality

Step 1: Preparation of Reagents

  • Action : Thaw HLMs on ice. Prepare a 10 mM stock of the test compound in DMSO, then dilute to 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Causality : Thawing on ice preserves fragile CYP450 enzyme activity. Diluting the compound ensures the final DMSO concentration in the assay is <0.1%, preventing solvent-mediated enzyme inhibition.

Step 2: Pre-Incubation

  • Action : Combine 0.5 mg/mL HLM with the 1 µM test compound in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Causality : Pre-incubation allows the mixture to reach physiological temperature, ensuring that the reaction kinetics are not artificially skewed by temperature gradients upon initiation.

Step 3: Initiation (The Self-Validating Control)

  • Action : Add NADPH regenerating system (final concentration 1 mM) to initiate the reaction. Crucial Control: For the minus-NADPH (-NADPH) control wells, add an equivalent volume of plain buffer instead.

  • Causality : NADPH is the obligate electron donor for CYP450 enzymes. Initiating the reaction with NADPH precisely marks time zero (T=0). The -NADPH control acts as the self-validating baseline; if the parent compound depletes in the absence of NADPH, the instability is chemical (e.g., hydrolysis) rather than CYP450-mediated metabolism.

Step 4: Time-Course Sampling & Quenching

  • Action : At T=0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately transfer it into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (IS).

  • Causality : The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any volumetric variations or matrix effects during subsequent sample processing.

Step 5: Centrifugation & LC-MS/MS Analysis

  • Action : Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Causality : Centrifugation pellets the precipitated proteins, preventing LC column clogging. LC-MS/MS provides the high sensitivity and specificity required to track the exponential decay of the parent mass, from which the half-life (t1/2) and intrinsic clearance (CL_int) are calculated.

HLM_Workflow Prep Prepare HLM & Test Cmpd PreInc Pre-incubate (37°C, 5 min) Prep->PreInc Init Initiate via NADPH PreInc->Init Quench Quench with Cold ACN Init->Quench Analyze LC-MS/MS Analysis Quench->Analyze

Step-by-step workflow for the self-validating Human Liver Microsome (HLM) metabolic stability assay.

References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: RSC Medicinal Chemistry, 2021. URL:[Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates Source: ChemMedChem, 2017. URL:[Link]

  • Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity Source: Molecules, MDPI, 2024. URL:[Link]

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Retrosynthesis Analysis

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Method

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Reactant of Route 1
(2R)-2-Amino-2-cyclobutylethan-1-ol
Reactant of Route 2
(2R)-2-Amino-2-cyclobutylethan-1-ol
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